molecular formula C4H6N2S B155837 2-(Methylthio)imidazole CAS No. 7666-04-8

2-(Methylthio)imidazole

Cat. No.: B155837
CAS No.: 7666-04-8
M. Wt: 114.17 g/mol
InChI Key: SVOCLWUDDWXHFW-UHFFFAOYSA-N
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Description

2-(Methylthio)imidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)imidazole typically involves the reaction of imidazole with methylthiolating agents. One common method includes the use of sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(Methylsulfinyl)-1H-imidazole or 2-(Methylsulfonyl)-1H-imidazole .

Scientific Research Applications

2-(Methylthio)imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Methylthio)imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOCLWUDDWXHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997984
Record name 2-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7666-04-8
Record name 1H-Imidazole, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2-(Methylthio)-1H-imidazoles?

A1: A prevalent method involves the reaction of α-aminoketones with potassium thiocyanate to yield 1,3-imidazole-2-thiones, which are subsequently alkylated using methyl iodide. [] Another approach utilizes the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, resulting in the formation of substituted methyleneimidazolidines alongside the elimination of methanethiol. []

Q2: How does the structure of 2-(Methylthio)-1H-imidazole derivatives influence their biological activity?

A2: Studies focusing on the antiviral activity of 2-(Methylthio)-1H-imidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) highlight the significance of structural modifications. For instance, the presence of a cyclohexylmethyl group at the 5-position of the imidazole ring, particularly in N-3 alkylated derivatives, significantly enhances activity against HIV-1. []

Q3: Can 2-(Methylthio)-1H-imidazole derivatives be used as corrosion inhibitors?

A3: Research suggests that certain derivatives, like 5-Benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibit promising corrosion inhibition properties for aluminum in acidic environments. The inhibition mechanism is attributed to the chemisorption of the inhibitor molecules onto the aluminum surface, creating a protective barrier. []

Q4: What unique chemical transformations have been observed with 2-(Methylthio)-1H-imidazoles?

A4: An unusual rearrangement reaction involving a pyrimidinium salt yielded 4-Benzoyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole. This unexpected transformation highlights the potential for novel synthetic pathways and structural diversity within this class of compounds. []

Q5: Are there any applications of 2-(Methylthio)-1H-imidazoles in the synthesis of other important molecules?

A5: Yes, they serve as valuable precursors in the synthesis of biologically relevant compounds. For example, 1-Benzyl-2-(methylthio)-imidazole-5-ketone, derived from simple starting materials, can be elaborated into L-Histidine, a proteinogenic amino acid. This synthetic route also allows for the incorporation of stable isotopes, expanding its utility in biochemical studies. []

Q6: Have 2-(Methylthio)-1H-imidazoles been identified in natural sources, and if so, do they possess biological activity?

A6: 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid has been isolated from the seed coat of the Chinese Windmill Palm Tree (Trachycarpus fortunei). This compound, along with other identified components, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery emphasizes the potential of natural sources as reservoirs for novel 2-(Methylthio)-1H-imidazole derivatives with therapeutic applications. []

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